Product packaging for 2-[3-(Ethylamino)oxetan-3-yl]ethanol(Cat. No.:)

2-[3-(Ethylamino)oxetan-3-yl]ethanol

Cat. No.: B13919921
M. Wt: 145.20 g/mol
InChI Key: HQZYDWYEHVZGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Ethylamino)oxetan-3-yl]ethanol is a high-purity chemical compound offered for research and development purposes. This molecule features a unique structure combining an oxetane ring with ethanolamine functionality. Compounds with similar amine and alcohol groups, such as 2-(2-Aminoethylamino)ethanol, are known to serve as versatile intermediates in organic synthesis . The structural motifs present in this compound suggest potential applications in the development of advanced materials, including performance polymers like polyurethanes, where analogous amines are employed as catalysts . Its dual functional groups also make it a candidate for use in specialty surfactants or as a building block in pharmaceutical and agrochemical research . As a multifunctional scaffold, it may be utilized in linker chemistry for bioconjugation or in the creation of novel photoactive materials, similar to the applications of various amine and alcohol derivatives in photoresist polymers . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as related aminoalcohol compounds can be corrosive and cause severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[3-(ethylamino)oxetan-3-yl]ethanol

InChI

InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3

InChI Key

HQZYDWYEHVZGSK-UHFFFAOYSA-N

Canonical SMILES

CCNC1(COC1)CCO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 3 Ethylamino Oxetan 3 Yl Ethanol

Retrosynthetic Analysis of the 2-[3-(Ethylamino)oxetan-3-yl]ethanol Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic pathways. For this compound, several key disconnections can be proposed.

The primary disconnection targets the carbon-nitrogen (C-N) bond of the ethylamino group. This leads to a key intermediate, a 3-amino-3-(2-hydroxyethyl)oxetane precursor, and an ethylating agent. A further disconnection of the carbon-carbon (C-C) bond between the oxetane (B1205548) ring and the ethanol (B145695) side chain suggests a common precursor, oxetan-3-one, as a strategic starting point. This approach allows for the sequential introduction of the two different substituents at the C-3 position.

An alternative strategy involves disconnecting the C-O bonds of the oxetane ring itself. This points to an acyclic 1,3-diol precursor, specifically 2-(aminomethyl)-2-(hydroxymethyl)butane-1,4-diol or a protected analogue. Cyclization of this precursor via an intramolecular Williamson ether synthesis would then form the desired oxetane ring.

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionBond CleavedKey Precursors (Synthons)Synthetic Strategy
C-N DisconnectionOxetane-C3 — N(ethyl)3-Amino-3-(2-hydroxyethyl)oxetane + Ethyl halideAlkylation of a primary amine
C-C DisconnectionOxetane-C3 — C(ethanol)Oxetan-3-one + 2-Hydroxyethyl nucleophileNucleophilic addition to a ketone
C-O Ring DisconnectionRing C-O bondsSubstituted 1,3-diol (e.g., 2-(ethylaminomethyl)-2-(hydroxymethyl)propane-1,3-diol)Intramolecular Williamson ether synthesis

Synthesis of the Oxetane Ring Core with Emphasis on 3-Substitution

The construction of the 3,3-disubstituted oxetane core is a critical phase of the synthesis. This can be achieved either by building the ring from an acyclic precursor or by modifying a pre-existing oxetane, such as oxetan-3-one. nih.govbeilstein-journals.orgchemrxiv.org

Cyclization Reactions for Oxetane Formation

Several methods are prominent for forming the strained four-membered ether ring. beilstein-journals.org

Williamson Ether Synthesis: This is one of the most common and reliable methods for oxetane formation. acs.org It involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and an alcohol at the other. wikipedia.orgmasterorganicchemistry.com The reaction is base-mediated, where an alkoxide is formed, which then displaces the leaving group in an SN2 reaction to close the ring. wikipedia.org For a 3,3-disubstituted oxetane, the synthesis would start from a suitably substituted propane-1,3-diol. researchgate.net

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition reaction occurs between a carbonyl compound and an alkene, yielding an oxetane. nih.govnih.gov While powerful, its application for synthesizing a specific 3,3-disubstituted pattern like the target molecule can be challenging regarding regioselectivity and the availability of the required alkene precursor. nih.govresearchgate.net The reaction involves the excitation of the carbonyl compound, followed by its addition to the alkene to form a biradical intermediate that subsequently cyclizes. researchgate.net

Table 2: Comparison of Oxetane Formation Methods

MethodDescriptionAdvantagesLimitations
Williamson Ether SynthesisBase-mediated intramolecular cyclization of a 1,3-halohydrin or tosylate. masterorganicchemistry.comReliable, good yields, well-established, good control over substitution pattern. acs.orgRequires synthesis of the acyclic precursor; potential for competing elimination reactions. acs.org
Paternò–Büchi ReactionPhotochemical [2+2] cycloaddition of a carbonyl and an alkene. nih.govAtom-economical, direct formation of the ring.Often requires specialized photochemical equipment, can lead to mixtures of regio- and stereoisomers, substrate-dependent. nih.govresearchgate.net

Stereochemical Control and Asymmetric Synthesis of Oxetane Precursors

Although the target molecule, this compound, is achiral, the principles of stereocontrol are vital for the synthesis of related chiral compounds. Stereochemistry can be introduced during the synthesis of the acyclic 1,3-diol precursors. For instance, the stereoselective reduction of a β-hydroxy ketone can yield either syn- or anti-1,3-diols, which can then be cyclized to form stereochemically defined oxetanes. acs.orgillinois.edu

Furthermore, asymmetric synthesis strategies can be employed. The enantioselective reduction of β-halo ketones using chiral catalysts can produce enantioenriched halohydrins, which are direct precursors for chiral oxetanes via Williamson cyclization. acs.org Asymmetric ring-opening of meso-oxetanes is another advanced strategy that provides access to highly functionalized, chiral building blocks. rsc.orgnsf.gov

Introduction of the Ethylamino Moiety

The installation of the two different C-3 substituents—the ethylamino group and the hydroxyethyl (B10761427) group—requires careful strategic planning to ensure selectivity. A common and versatile starting material for such syntheses is oxetan-3-one. nih.govchemrxiv.org

Amination Strategies at the Oxetane C-3 Position

Reductive Amination: A highly efficient method for introducing the ethylamino group is the reductive amination of oxetan-3-one. wikipedia.orglibretexts.org This one-pot reaction involves the condensation of oxetan-3-one with ethylamine (B1201723) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding 3-(ethylamino)oxetane. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Nucleophilic Substitution: An alternative route involves converting the hydroxyl group of 3-hydroxyoxetane into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with ethylamine would then yield the desired 3-(ethylamino)oxetane. wikipedia.org This method is effective but requires an additional step to activate the hydroxyl group.

For the target molecule, a plausible route starting from oxetan-3-one could involve an initial nucleophilic addition of a protected two-carbon unit (e.g., an ethylene (B1197577) oxide equivalent or a protected acetaldehyde (B116499) enolate) to form 3-hydroxy-3-(2-hydroxyethyl)oxetane. The tertiary alcohol could then be converted to an amine, for example, via a Ritter reaction followed by hydrolysis, or by conversion to a leaving group and substitution with an azide, followed by reduction. However, a more direct approach would be to perform a Strecker-type synthesis on oxetan-3-one, followed by nitrile reduction and N-alkylation.

Protecting Group Chemistry and Chemoselectivity for the Amine Functionality

In multi-step syntheses, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. The amine functionality is often protected as a carbamate. masterorganicchemistry.commasterorganicchemistry.com

Common Amine Protecting Groups:

Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under a broad range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). wikipedia.orgfishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com

Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). total-synthesis.comorganic-chemistry.org This orthogonality to the acid-labile Boc group makes it valuable in complex syntheses. masterorganicchemistry.commasterorganicchemistry.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comijacskros.com

In the synthesis of this compound, a protecting group strategy would be crucial. For example, if starting with a 3-aminooxetane derivative, the primary amine would be protected (e.g., as N-Boc) before introducing the 2-hydroxyethyl side chain. This prevents the amine from interfering with the reactions needed to build the second substituent. The protecting group would then be removed in the final step to yield the target compound.

Table 3: Common Protecting Groups for Amines

Protecting GroupAbbreviationStructureProtection ReagentDeprotection Conditions
tert-ButyloxycarbonylBoc-C(O)O(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl). wikipedia.org
CarboxybenzylCbz or Z-C(O)OCH₂C₆H₅Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C). total-synthesis.com

Incorporation of the Ethanol Side Chain

The introduction of the 2-hydroxyethyl (ethanol) group at the C3 position of the oxetane ring is a critical step in the synthesis of the target molecule. This transformation requires the formation of a carbon-carbon bond at a sterically hindered quaternary center. Strategies typically begin with a versatile C3-functionalized precursor, such as oxetan-3-one or a derivative thereof. rsc.orgnih.gov

Once a two-carbon unit is successfully attached to the C3 position, the terminal alcohol functionality is typically formed through standard reduction or oxidation reactions. The choice of method depends on the nature of the two-carbon synthon used.

Reduction of Carbonyls and Esters: If the ethanol side chain is introduced as an ester or an aldehyde (e.g., via a Horner-Wadsworth-Emmons or Wittig reaction on oxetan-3-one), the final alcohol is obtained through reduction. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed. However, care must be taken as the oxetane ring can be sensitive to harsh reducing agents or acidic workup conditions, which may cause ring-opening. chemrxiv.org Milder, selective reducing agents may be required to preserve the core structure.

Oxidation of Alkenes: An alternative route involves introducing a vinyl group at the C3 position. Subsequent oxidation provides the ethanol moiety. A common method is hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity to yield the desired primary alcohol. Dihydroxylation using osmium tetroxide followed by oxidative cleavage of the resulting diol is another, albeit longer, potential pathway.

Several strategies can be envisioned for attaching the pendant ethanol group, primarily starting from oxetan-3-one, a key building block in modern oxetane chemistry. organic-chemistry.org

Reaction with Organometallic Reagents: The reaction of oxetan-3-one with vinylmagnesium bromide, a Grignard reagent, can install a vinyl group at the C3 position. rsc.orgorganic-chemistry.org This vinyl intermediate can then be converted to the ethanol side chain via hydroboration-oxidation. However, Grignard reactions with strained cyclic ketones can sometimes lead to undesired rearrangements. rsc.org

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction provides a reliable method for C=C bond formation. Reacting oxetan-3-one with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, yields an α,β-unsaturated ester attached to the oxetane ring. A subsequent conjugate reduction followed by ester reduction would furnish the ethanol side chain. rsc.orgchemrxiv.org

Epoxide Ring-Opening: A route involving an epoxide, such as 3-(oxiran-2-yl)oxetan-3-amine, could be employed. Regioselective ring-opening of the epoxide at the terminal carbon with a methylating agent (e.g., a cuprate), followed by functional group manipulation, could lead to the desired structure. The inherent strain of epoxides makes them susceptible to nucleophilic attack. masterorganicchemistry.combeilstein-journals.org

Total Synthesis Approaches for this compound

Linear Synthesis: A linear approach involves the stepwise modification of a single starting material. A plausible linear synthesis could commence with oxetan-3-one. The synthesis might proceed as follows:

Strecker Synthesis: Reaction of oxetan-3-one with ethylamine and a cyanide source (e.g., TMSCN) to form 3-(ethylamino)oxetane-3-carbonitrile. rsc.org

Nitrile Hydrolysis: Basic hydrolysis of the nitrile to the corresponding carboxylic acid, 3-(ethylamino)oxetane-3-carboxylic acid. chemrxiv.org

Chain Homologation (e.g., Arndt-Eistert): Conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement in the presence of water to yield a one-carbon extended acid.

Final Reduction: Reduction of the resulting carboxylic acid to the primary alcohol using a suitable reducing agent like borane (B79455) (BH₃).

Fragment A Synthesis (Oxetane Core): Preparation of a reactive oxetane species, such as oxetan-3-one.

Fragment B Synthesis (Side Chain): Independent synthesis of a protected ethylaminoethanol (B8294368) derivative that is functionalized for nucleophilic addition, for example, by creating a lithiated species.

Fragment Coupling: The key step involves the coupling of Fragment A and Fragment B. For instance, the nucleophilic addition of the lithiated side chain to oxetan-3-one would assemble the complete carbon skeleton in a single step, followed by deprotection.

AspectLinear SynthesisConvergent Synthesis
Overall Yield Generally lower, as the overall yield is the product of yields from many sequential steps.Typically higher, as the number of steps in the longest linear sequence is reduced. acs.org
Efficiency Can be inefficient, especially if any single step has a low yield. A failure late in the synthesis is costly.More efficient for complex molecules; allows for parallel synthesis and optimization of fragment preparations.
Flexibility Less flexible; the synthetic route is rigidly sequential.More flexible; allows for the synthesis of analogues by modifying one fragment without re-synthesizing the entire molecule.
Purification Requires purification of numerous intermediates.Fewer intermediates in the main pathway require purification.

To enhance synthetic efficiency, several steps can be combined into one-pot or cascade sequences, minimizing intermediate workup and purification procedures.

One-Pot Reactions: A potential one-pot process could involve the initial formation of an intermediate that is immediately consumed in a subsequent reaction. For example, the cyclization of a 1,3-diol to form the oxetane ring could be performed in the same pot as the monotosylation of the primary alcohol, using a base that facilitates both reactions. acs.org Another possibility is a multicomponent reaction where oxetan-3-one, ethylamine, and a two-carbon synthon are combined in a single vessel to form the core structure. While not directly reported for this molecule, similar four-component reactions involving oxetan-3-one have been developed for synthesizing complex spirocycles. acs.org

Cascade Reactions: Cascade reactions involve a sequence of intramolecular transformations triggered by a single event. A hypothetical cascade for this system could start with a precursor designed to undergo an oxetane ring-opening that cascades into a cyclization/rearrangement to form a new heterocyclic system incorporating the desired side chains. rsc.org More applicable to the target molecule's synthesis, a domino reaction could be designed where the opening of a bis-epoxy alcohol precursor first forms the oxetane ring, which then directs a second intramolecular cyclization or rearrangement. beilstein-journals.org

Reaction TypeDescriptionPotential Application to Target Synthesis
One-Pot Synthesis Multiple consecutive reactions are carried out in a single reactor without isolating intermediates.Formation of a 3-amino-3-cyano oxetane followed by in situ reduction to the corresponding aminomethyl derivative.
Domino/Cascade Reaction A series of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step.A Michael addition to an α,β-unsaturated oxetane intermediate, triggering an intramolecular cyclization or rearrangement to install part of the side chain. beilstein-journals.org
Multicomponent Reaction Three or more reactants combine in a single operation to form a product that contains portions of all reactants.A reaction between oxetan-3-one, ethylamine, and a protected hydroxyacetaldehyde equivalent to rapidly assemble the core structure.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing hazardous waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent and cascade reactions are often superior to long, linear syntheses that use protecting groups, as they reduce the number of steps and the amount of co-products.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. For instance, the synthesis of the oxetan-3-one precursor can be achieved via a gold-catalyzed oxidation of propargylic alcohols, which is more efficient and safer than methods requiring hazardous diazo ketones. nih.gov

Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental persistence. Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol is a key consideration.

Energy Efficiency: Performing reactions at ambient temperature and pressure, such as photochemical or biocatalytic steps, can significantly reduce energy consumption compared to reactions requiring high temperatures.

Waste Reduction: One-pot syntheses directly contribute to waste reduction by eliminating the need for multiple workup and purification steps, which consume large volumes of solvents.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Favoring cycloaddition or multicomponent reactions over substitution reactions with poor leaving groups.
Catalysis Using catalytic hydrogenation for reductions instead of stoichiometric metal hydrides. Utilizing photoredox or metal catalysis for C-C bond formation. beilstein-journals.org
Safer Solvents Replacing traditional ethereal or halogenated solvents with bio-based solvents or water where possible.
Process Intensification Developing one-pot or flow chemistry processes to reduce footprint, improve safety, and minimize solvent use.

Atom Economy and Reaction Efficiency

The principles of green chemistry are increasingly integral to modern synthetic design, with atom economy standing out as a primary metric for evaluating the efficiency of a chemical process. jocpr.com Atom economy assesses the proportion of reactant atoms that are incorporated into the final desired product, offering a theoretical measure of how little waste a reaction generates. taylorfrancis.com High atom economy is characteristic of reactions such as additions and rearrangements, where all or most of the atoms from the starting materials are utilized. jocpr.combuecher.de

In the context of synthesizing this compound, achieving high atom economy requires the selection of synthetic routes that minimize the formation of stoichiometric byproducts. A plausible synthetic approach could begin with a precursor like 3-oxetanone, which serves as a versatile building block for introducing substituents at the 3-position. nih.govnih.gov

A hypothetical, multi-step synthesis could involve the following transformations:

Addition of a protected ethanol equivalent: A Grignard or similar organometallic reagent derived from a protected 2-bromoethanol (B42945) could be added to 3-oxetanone. This step, being an addition reaction, would inherently have a high atom economy.

Reductive amination: The resulting tertiary alcohol could then undergo a reaction sequence to introduce the ethylamino group. A common method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. While effective, this method's atom economy is lowered by the use of the reducing agent and the formation of water as a byproduct.

Ring-opening and subsequent cyclization: An alternative strategy involves the ring-opening of a suitably substituted epoxide with ethylamine to form an amino alcohol, followed by an intramolecular Williamson etherification to form the oxetane ring. acs.org This cyclization step, however, generates a salt byproduct, which detracts from its atom economy.

The table below illustrates a theoretical comparison of atom economy for different reaction types that could be employed in the synthesis of this compound or its intermediates.

Reaction TypeGeneric EquationTheoretical Atom EconomyNotes
Paternò-Büchi Reaction Alkene + Carbonyl → Oxetane100%A [2+2] photocycloaddition that is highly atom-economical. nih.gov
Williamson Etherification R-OH + R'-X + Base → R-O-R' + Base-H + X⁻< 100%A common method for forming ethers, including the oxetane ring, but produces stoichiometric salt waste. acs.org
Reductive Amination Ketone + Amine + [H] → Amine + H₂O< 100%The use of a reducing agent and the elimination of water reduce the overall atom economy.
Grignard Addition Ketone + R-MgBr → Alcohol100% (for the key C-C bond formation)The reaction itself is an addition, but the workup introduces byproducts, affecting the overall process efficiency.

Reaction efficiency is not solely defined by atom economy but also by chemical yield, reaction time, and ease of purification. Therefore, a holistic approach is necessary, balancing the theoretical elegance of high atom economy with the practical demands of a robust and scalable synthesis.

Solvent Selection and Catalysis in Oxetane and Amino Alcohol Synthesis

The choice of solvents and catalysts is paramount in directing the outcome of chemical reactions, influencing reaction rates, selectivity, and environmental impact. In the synthesis of complex molecules like this compound, these factors are critical for success.

Solvent Selection:

The solvent can significantly affect the solubility of reactants, the stability of intermediates, and the energy barrier of the transition state. In the synthesis of oxetanes, particularly through cyclization reactions, the choice of solvent is crucial.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (MeCN) and dichloromethane (DCM) are frequently employed. For instance, in acid-catalyzed ring-opening reactions of oxetanes to form oxazolines, DCM was found to improve reaction efficiency. nih.gov MeCN is often used in copper-catalyzed reactions for the formation of 2-methyleneoxetanes. organic-chemistry.org

Ethereal Solvents: Tetrahydrofuran (B95107) (THF) is a common solvent for reactions involving organometallic reagents and for certain catalytic ring-opening reactions. researchgate.net

Protic Solvents: While sometimes leading to lower reactivity in certain catalytic cycles, protic solvents like methanol (B129727) (MeOH) can be essential for specific transformations, such as those involving proton transfers. nih.gov

"Green" Solvents: The increasing emphasis on sustainable chemistry encourages the use of more environmentally benign solvents. While traditional syntheses of oxetanes have often relied on chlorinated solvents, modern methodologies explore alternatives to reduce environmental impact. nih.gov

Catalysis:

Catalysis offers a powerful tool to enhance reaction rates, control selectivity (chemo-, regio-, and stereoselectivity), and enable reactions under milder conditions. The synthesis of the oxetane and amino alcohol moieties in the target molecule can benefit from various catalytic strategies.

Lewis and Brønsted Acid Catalysis: Lewis acids like indium(III) triflate (In(OTf)₃) and Brønsted acids such as triflimidic acid are effective in activating oxetanes for ring-opening or promoting cyclization reactions. nih.govrsc.orgrsc.org For example, Brønsted acids can catalyze the alkylation of alcohols with 3-aryl-oxetanols to form oxetane ethers. rsc.org

Transition Metal Catalysis:

Copper (Cu): Copper catalysts are particularly noteworthy for the asymmetric synthesis of γ-amino alcohols from alkyne-functionalized oxetanes via ring-opening with amines. nih.govresearchgate.net This methodology is highly relevant for the construction of the core structure of this compound.

Gold (Au): Gold catalysis has been shown to be effective in the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, providing a practical entry point to key intermediates. nih.gov

Iridium (Ir): Chiral iridium photocatalysts have been developed for highly enantioselective Paternò-Büchi reactions to produce oxetane products. nih.gov

Photoredox Catalysis: This emerging field allows for the direct conversion of carboxylic acids to 3-oxetanols through a decarboxylative addition to 3-oxetanone, offering a novel and efficient route to functionalized oxetanes. researchgate.net

The following table summarizes the role of different catalysts in key transformations relevant to the synthesis of substituted oxetanes and amino alcohols.

Catalyst TypeExample CatalystRelevant TransformationKey Advantages
Brønsted Acid Triflimidic Acid (HNTf₂)Formation of oxetane ethers from oxetanols and alcohols. rsc.orgHigh efficiency and selectivity under mild conditions.
Lewis Acid Indium(III) Triflate (In(OTf)₃)Intramolecular cyclization via oxetane ring-opening. nih.govrsc.orgCatalytic amounts, mild conditions, tolerance of various functional groups.
Transition Metal Copper(I) Iodide (CuI)Asymmetric synthesis of γ-amino alcohols from oxetanes. nih.govresearchgate.netHigh yields and enantioselectivity for chiral amino alcohol synthesis.
Transition Metal Gold (I) ComplexesSynthesis of oxetan-3-ones from propargylic alcohols. nih.govHigh efficiency, operational simplicity ("open flask").
Photocatalyst Iridium ComplexesEnantioselective Paternò-Büchi reaction. nih.govHigh enantiomeric excess in the formation of chiral oxetanes.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Ethylamino Oxetan 3 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-[3-(Ethylamino)oxetan-3-yl]ethanol

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be established.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the oxetane (B1205548) ring, and the ethanol (B145695) side chain. The oxetane ring protons typically appear as multiplets in the range of 4.5-5.0 ppm due to the deshielding effect of the ring oxygen. mdpi.comresearchgate.net The protons of the ethylamino and ethanol fragments would resonate at chemical shifts characteristic for aliphatic amines and alcohols. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbons of the strained oxetane ring appearing at characteristic chemical shifts. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl-CH₃~1.1 (triplet)~15
Ethyl-CH₂~2.6 (quartet)~45
Oxetane-C3-~60
Oxetane-CH₂ (x2)~4.6 (multiplet)~78
Ethanol-CH₂ (alpha)~1.8 (triplet)~40
Ethanol-CH₂ (beta)~3.7 (triplet)~62
N-HVariable (broad singlet)-
O-HVariable (broad singlet)-

Multi-Dimensional NMR for Assignment and Conformational Analysis (e.g., COSY, NOESY, HSQC, HMBC)

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are essential for definitive signal assignment and for probing the molecule's spatial arrangement. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected between the ethyl group protons and the C3 carbon of the oxetane ring, confirming their connectivity through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the molecule's preferred conformation and the stereochemistry of substituents on the oxetane ring. researchgate.net

Table 2: Expected Key Correlations in 2D NMR Spectra

Experiment Correlating Protons Correlating Heteroatoms Structural Information Provided
COSY Ethyl-CH₃ ↔ Ethyl-CH₂Confirms ethyl group structure
Ethanol-CH₂α ↔ Ethanol-CH₂βConfirms ethanol side chain structure
HSQC All C-H protonsDirectly bonded carbonsAssigns all carbon signals
HMBC Ethyl-CH₂Oxetane-C3Confirms N-C3 bond connectivity
Ethanol-CH₂αOxetane-C3Confirms C-C3 bond connectivity
NOESY Oxetane-CH₂ ↔ Ethanol-CH₂Provides conformational and stereochemical data

Dynamic NMR Studies of Molecular Flexibility and Rotational Barriers

The this compound molecule possesses several sources of conformational flexibility, including the puckering of the four-membered oxetane ring and rotation around various single bonds (C-N, C-C). mdpi.comacs.org Dynamic NMR spectroscopy, which involves acquiring spectra at different temperatures, can be used to study these motional processes. At low temperatures, these motions may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals may broaden and coalesce, allowing for the calculation of the energy barriers associated with these rotational or inversional processes.

Advanced Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org For this compound (C₇H₁₅NO₂, MW = 145.11 g/mol ), high-resolution mass spectrometry would confirm the exact mass and molecular formula.

Under electron impact (EI) or other ionization techniques, the molecular ion of this compound is expected to undergo characteristic fragmentation. The presence of the nitrogen atom and the hydroxyl group strongly influences these pathways.

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the loss of an ethyl radical (•CH₂CH₃) or the [3-(ethylamino)oxetan-3-yl]methyl radical. Similarly, alpha-cleavage next to the hydroxyl group can occur.

Ring Opening/Cleavage: The strained oxetane ring can undergo fragmentation, potentially leading to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide. mdpi.com

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Isotopic labeling, for example by replacing the exchangeable O-H and N-H protons with deuterium, would help to confirm proposed fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions. dtic.mil

Table 3: Predicted Key Fragments in the Mass Spectrum

m/z Value (Predicted) Possible Fragment Ion Proposed Fragmentation Pathway
116[M - C₂H₅]⁺Alpha-cleavage at nitrogen, loss of ethyl radical
100[M - CH₂CH₂OH]⁺Alpha-cleavage at C3, loss of ethanol radical
86[CH₂=N⁺(H)CH₂CH₃] + [CH₂CH₂OH]•Cleavage of oxetane C-C and C-N bonds
72[M - C₂H₅ - CO₂]⁺Complex rearrangement and fragmentation
58[CH₂(CH₂)N⁺H=CH₂]Alpha-cleavage at nitrogen with rearrangement

Ion Mobility Mass Spectrometry for Conformational Isomerism

Ion mobility mass spectrometry (IM-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section). chemrxiv.orgchemrxiv.org For a flexible molecule like this compound, different stable conformers may exist in the gas phase. IM-MS could potentially separate these conformers, providing experimental evidence for different three-dimensional structures and offering insights into the molecule's conformational landscape.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

For this compound, the spectra would be characterized by several key features:

O-H and N-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of O-H and N-H stretching vibrations, broadened by intermolecular and potentially intramolecular hydrogen bonding. researchgate.netnih.gov

C-H Stretching: Sharp bands between 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds. mdpi.comrsc.org

C-O Stretching: Strong C-O stretching bands are expected around 1050-1150 cm⁻¹ for the primary alcohol and a characteristic band for the C-O-C stretch of the oxetane ring, often found near 980 cm⁻¹.

N-H Bending: A band in the 1550-1650 cm⁻¹ region would be indicative of the N-H bending (scissoring) mode.

The positions and shapes of the O-H and N-H bands are particularly sensitive to hydrogen bonding. mdpi.comrsc.org Comparisons of spectra taken in dilute non-polar solvents versus concentrated or neat samples can reveal the extent of intermolecular hydrogen bonding. The formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is also possible, which would lead to a characteristic shift in the O-H stretching frequency. researchgate.netmsu.ru

Table 4: Characteristic Vibrational Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique (IR/Raman) Comments
O-H Stretch3200-3600IR (strong, broad)Position and width are sensitive to hydrogen bonding.
N-H Stretch3200-3500IR (medium, broad)Often overlaps with O-H stretch.
C-H Stretch2850-3000IR (strong), Raman (strong)Aliphatic CH₂ and CH₃ groups.
N-H Bend1550-1650IR (medium)Characteristic of secondary amines.
C-O Stretch (Alcohol)1050-1150IR (strong)Primary alcohol C-O bond.
C-O-C Stretch (Oxetane)~980IR (strong)Characteristic of the strained ether ring.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable)

The presence of a stereocenter at the 3-position of the oxetane ring in this compound suggests the potential for chirality. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for characterizing chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by enantiomers.

In the context of this compound, if the compound is synthesized as a racemic mixture, its separation into individual enantiomers would be a prerequisite for CD and ORD analysis. The resulting spectra would provide critical information:

Confirmation of Chirality: Non-zero CD and ORD signals would definitively confirm the chiral nature of the molecule.

Enantiomeric Purity: The intensity of the signals is directly proportional to the enantiomeric excess (ee) of a sample. This allows for a quantitative assessment of the effectiveness of enantioselective syntheses or chiral separations.

Absolute Configuration: By comparing experimental spectra with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can often be assigned.

As of the latest available data, specific CD and ORD spectroscopic data for this compound have not been published in peer-reviewed literature. The hypothetical application of these techniques remains a crucial step for any future stereochemical investigation of this compound.

X-ray Crystallography of this compound Derivatives or Intermediates

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density map and, consequently, the precise positions of atoms within the crystal lattice.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the oxetane ring and the ethylamino and ethanol substituents.

Conformation: The exact spatial arrangement (conformation) of the molecule in the solid state.

Intermolecular Interactions: Detailed insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

While a crystal structure for the parent compound this compound is not currently available in public databases, analysis of its derivatives or synthetic intermediates could offer significant structural insights. There are no publicly available crystallographic data for derivatives or intermediates of this specific compound at this time. The table below is a template for how such data would be presented if it were available.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula To be determined
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Electron Microscopy and Diffraction Techniques for Supramolecular Assemblies or Crystal Structures (if relevant)

When single crystals suitable for X-ray crystallography are not obtainable, electron microscopy and electron diffraction techniques can provide alternative pathways for structural elucidation. These methods are particularly useful for studying nanocrystalline materials, thin films, and supramolecular assemblies.

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of crystalline or amorphous samples of this compound. At high magnifications, it may even be possible to resolve crystal lattice fringes.

Selected Area Electron Diffraction (SAED): This technique, often performed in conjunction with TEM, can provide diffraction patterns from very small crystalline domains (nanometers in size). These patterns are analogous to X-ray diffraction patterns and can be used to determine unit cell parameters and crystal symmetry.

Cryogenic Electron Microscopy (Cryo-EM): For larger supramolecular assemblies formed by this compound, cryo-EM could potentially be used to determine their high-resolution structure.

The relevance of these techniques is contingent on the ability of this compound to form ordered structures beyond a single crystal, such as liquid crystals, self-assembled monolayers, or other organized aggregates. Currently, there is no published research detailing the application of electron microscopy or diffraction techniques to study the supramolecular chemistry or crystal structure of this compound.

Chemical Reactivity and Transformation Pathways of 2 3 Ethylamino Oxetan 3 Yl Ethanol

Reactivity of the Oxetane (B1205548) Ring in 2-[3-(Ethylamino)oxetan-3-yl]ethanol

The central oxetane core is a strained four-membered ether. While oxetanes are generally more stable than their three-membered epoxide counterparts, the ring strain of approximately 25 kcal/mol makes them susceptible to ring-opening reactions that are not typically observed in unstrained ethers like tetrahydrofuran (B95107).

Ring-Opening Reactions: Mechanism and Scope (e.g., Nucleophilic, Electrophilic, Thermal)

The oxetane ring in this compound is prone to cleavage under acidic conditions. The reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. In the case of this specific molecule, the reaction is facilitated by the presence of intramolecular nucleophiles—the ethylamino and ethanol (B145695) moieties.

Under acidic catalysis, the protonated oxetane can be attacked by an external nucleophile or, more readily, by the internal amine or alcohol, leading to the formation of a 1,3-aminoalcohol or a 1,3-diol derivative, respectively, within a larger, now acyclic, structure. nih.gov For example, treatment with a strong acid could lead to an intramolecular cyclization, forming a substituted azetidine (B1206935) or a tetrahydrofuran derivative, although the latter is less likely.

The general mechanism for acid-catalyzed ring-opening involves the following steps:

Protonation: The oxetane oxygen is protonated by an acid (H-A), forming an oxonium ion.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic ring carbons. In 3,3-disubstituted oxetanes, this attack typically occurs at the less sterically hindered C2 or C4 positions.

Ring Opening: The C-O bond cleaves, relieving the ring strain and forming the product.

While thermal ring-opening is possible, it generally requires high temperatures. nih.gov Electrophilic ring-opening is the most common pathway, particularly with Lewis acids or protic acids, which activate the ring toward nucleophilic attack. nih.gov

Stability Considerations of the 3,3-Disubstituted Oxetane Core

The 3,3-disubstituted pattern of the oxetane in this compound significantly enhances its stability compared to other substitution patterns. nih.gov This increased stability is attributed to steric hindrance; the two substituents at the C3 position physically block the trajectory of an external nucleophile attempting to attack the C-O σ* antibonding orbital, thus impeding the ring-opening reaction.

Despite this inherent stability, the presence of the internal ethylamino and ethanol groups represents a potential liability, as they can act as intramolecular nucleophiles to facilitate ring-opening under certain conditions, especially acidic ones. nih.gov However, the 3,3-disubstituted oxetane core is generally regarded as robust and can tolerate a wide range of synthetic conditions, including many basic, reductive, and oxidative reactions, without undergoing cleavage. chemrxiv.org This tolerance allows for selective modification of the other functional groups on the molecule.

Reactions Involving the Ethylamino Moiety

The secondary amine in this compound is a key site for chemical modification due to its nucleophilicity and basicity.

Amine Reactivity: Alkylation, Acylation, and Salt Formation

The lone pair of electrons on the nitrogen atom makes the ethylamino group a potent nucleophile, readily participating in several fundamental reactions.

Alkylation: The amine can be further alkylated using alkyl halides or other electrophilic alkylating agents to form tertiary amines. This reaction typically proceeds via an SN2 mechanism. Catalytic methods using alcohols as alkylating agents via a "borrowing hydrogen" strategy are also common. researchgate.netnih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amide. This transformation is generally high-yielding and is often used to protect the amine or to introduce new functional moieties.

Salt Formation: As a base, the ethylamino group readily reacts with both inorganic and organic acids to form ammonium (B1175870) salts. This is often done to improve the aqueous solubility and crystalline properties of the molecule.

The inherent electron-withdrawing nature of the nearby oxetane ring can slightly reduce the basicity of the amine. nih.govacs.org

Table 1: Common Reactions of the Ethylamino Group
Reaction TypeReagent/ConditionProduct Type
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine
AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Et₃N)Amide
SulfonylationSulfonyl Chloride (e.g., TsCl), BaseSulfonamide
Salt FormationAcid (e.g., HCl, Acetic Acid)Ammonium Salt

Selective Functionalization and Derivatization of the Amino Group

Selective modification of the amino group in the presence of the hydroxyl group is readily achievable. Due to the generally higher nucleophilicity of amines compared to alcohols, reactions like acylation or alkylation can often be performed selectively at the nitrogen atom under controlled conditions. For instance, reaction with one equivalent of an acyl chloride at low temperature would favor the formation of the amide over the ester.

For transformations where the alcohol might compete, or for multistep syntheses, protection of the amino group is a common strategy. Suitable protecting groups for secondary amines include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be introduced selectively and later removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz), leaving the oxetane and alcohol functionalities intact.

Transformations of the Ethanol Side Chain

The primary alcohol of the ethanol side chain provides another handle for diverse chemical transformations, including oxidation and nucleophilic substitution.

The hydroxyl group can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid.

Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then be displaced by a wide variety of nucleophiles to introduce new functional groups (e.g., halides, azides, nitriles) at the terminus of the side chain. This SN2 displacement allows for significant structural diversification.

Table 2: Representative Transformations of the Ethanol Side Chain
Reaction TypeReagent/ConditionIntermediate/ProductFinal Product Functional Group
Oxidation (mild)PCC or DMP in CH₂Cl₂Aldehyde-CHO
Oxidation (strong)KMnO₄, NaOH, H₂OCarboxylic Acid-COOH
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Ester-O(CO)R
ActivationTosyl Chloride (TsCl), PyridineTosylate-OTs
Nucleophilic SubstitutionTosylate intermediate + Nucleophile (e.g., NaN₃)Azide-N₃

Given the stability of the 3,3-disubstituted oxetane ring under many of these conditions, especially those that are not strongly acidic, these transformations can be carried out with high selectivity for the ethanol side chain.

Oxidation and Reduction Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for oxidation and reduction reactions. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups and the construction of more complex molecules.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. ucr.edu The conversion of an alcohol to a ketone or aldehyde is considered an oxidation because the oxidation level of the carbon atom increases. libretexts.orgucr.edu

Oxidizing AgentProductTypical Conditions
Pyridinium Chlorochromate (PCC)2-[3-(Ethylamino)oxetan-3-yl]acetaldehydeDichloromethane (B109758) (DCM), Room Temperature
Dess-Martin Periodinane (DMP)2-[3-(Ethylamino)oxetan-3-yl]acetaldehydeDichloromethane (DCM), Room Temperature
Potassium Permanganate (KMnO4)2-[3-(Ethylamino)oxetan-3-yl]acetic acidBasic aqueous solution, Heat
Jones Reagent (CrO3/H2SO4)2-[3-(Ethylamino)oxetan-3-yl]acetic acidAcetone, 0 °C to Room Temperature

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to the corresponding alkane. However, this is a challenging transformation that typically requires harsh conditions, such as conversion to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). More commonly, the focus is on the reduction of other functional groups that might be introduced through oxidation. For instance, if the hydroxyl group is first oxidized to an aldehyde, it can then be reduced back to the alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4).

Esterification, Etherification, and Other Hydroxyl Group Transformations

The hydroxyl group of this compound readily undergoes reactions to form esters and ethers, which are important for modifying the compound's polarity and for introducing protecting groups.

Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, the water formed is usually removed. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used to achieve higher yields under milder conditions. chemguide.co.uk

ReagentProductTypical Conditions
Acetic Acid / H+2-[3-(Ethylamino)oxetan-3-yl]ethyl acetateReflux with acid catalyst (e.g., H2SO4)
Acetyl Chloride2-[3-(Ethylamino)oxetan-3-yl]ethyl acetateAprotic solvent (e.g., DCM), often with a base
Acetic Anhydride2-[3-(Ethylamino)oxetan-3-yl]ethyl acetateGentle heating, may be catalyzed by an acid or base

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. msu.edu This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. msu.edu

Reagent SequenceProduct
1. NaH2. Methyl Iodide (CH3I)2-[3-(Ethylamino)oxetan-3-yl]ethyl methyl ether
1. NaH2. Benzyl (B1604629) Bromide (BnBr)Benzyl 2-[3-(ethylamino)oxetan-3-yl]ethyl ether

Other transformations of the hydroxyl group include its conversion to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions.

Regioselective and Stereoselective Transformations of this compound

The presence of multiple reactive sites in this compound raises the question of regioselectivity in its transformations. For instance, in reactions involving both the amino and hydroxyl groups, one may react preferentially over the other depending on the reaction conditions and the nature of the electrophile.

Due to the presence of a stereocenter at the C3 position of the oxetane ring (if substituted), the potential for stereoselective transformations exists. For this compound itself, the C3 carbon is a quaternary center and thus not a stereocenter. However, reactions that create a new stereocenter, for example, at the carbon bearing the hydroxyl group, could potentially be controlled to favor one stereoisomer over another. The synthesis of related 2-amino-1,3-diols often involves stereoselective steps to control the relative and absolute stereochemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov

Mechanistic Investigations of Key Reactions

Reaction Kinetics and Thermodynamics

The kinetics of the reactions involving the hydroxyl group are influenced by factors such as the steric hindrance around the reaction center and the electronic properties of the molecule. For instance, the rate of esterification can be sensitive to the steric bulk of both the alcohol and the carboxylic acid.

Thermodynamically, the ring strain of the oxetane (approximately 106 kcal/mol) makes it susceptible to ring-opening reactions, which can be a competing pathway under certain conditions, especially in the presence of strong acids or nucleophiles. researchgate.net The thermodynamics of hydroxyl group reactions, such as oxidation, are influenced by the stability of the resulting products. The oxidation to a carboxylic acid is generally a thermodynamically favorable process. nih.gov

Transition State Analysis and Reaction Path Optimization

Computational chemistry provides valuable tools for understanding the mechanisms of reactions, including the analysis of transition state structures and the optimization of reaction pathways. For reactions involving oxetanes, theoretical studies have been used to investigate the energy barriers and transition states of ring-opening polymerizations and other transformations. researchgate.netrsc.org

In the context of hydroxyl group reactions, transition state analysis of esterification, for example, reveals a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.com The energy profile of this reaction pathway can be calculated to understand the factors that influence the reaction rate and equilibrium position.

Derivatization and Analog Design Based on the 2 3 Ethylamino Oxetan 3 Yl Ethanol Scaffold

Structural Modification Strategies for Enhanced Chemical Properties and Functions

The design of analogs based on the 2-[3-(ethylamino)oxetan-3-yl]ethanol scaffold is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. The inherent characteristics of the oxetane (B1205548) moiety—such as its polarity, three-dimensional structure, and ability to act as a hydrogen bond acceptor—provide a strong foundation for these modifications. nih.govbeilstein-journals.org

Key strategies for enhancing chemical properties and functions include:

Improving Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than isosteric carbonyl groups. acs.org However, other parts of the molecule, such as the N-ethyl group or the primary alcohol, can be sites of metabolic attack (e.g., N-dealkylation, oxidation). Modifications at these positions, such as replacing the ethyl group with a more robust substituent or converting the alcohol to an ether or amide, can block these metabolic pathways.

Tuning Amine Basicity (pKa): The basicity of the secondary amine is a critical parameter influencing the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The pKa can be modulated by introducing electron-withdrawing or electron-donating groups near the nitrogen atom. For example, converting the secondary amine to a tertiary amine or incorporating it into a cyclic system can significantly alter its basicity. acs.org

Conformational Constraint: The rigid, puckered structure of the oxetane ring imparts a degree of conformational constraint on the molecule. beilstein-journals.org Further rigidification can be achieved by incorporating the amine or the ethanol (B145695) side chain into cyclic structures. This can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target.

The following table outlines how specific structural modifications can influence key physicochemical properties.

Modification StrategyTarget PropertyAnticipated EffectExample Modification
Oxetane Ring SubstitutionSteric Profile, PolarityAltering the three-dimensional shape and local polarity.Introduction of methyl or fluoro groups at C2 or C4.
Amine N-SubstitutionBasicity (pKa), LipophilicityIncreasing or decreasing pKa; modulating LogP.Replacement of ethyl with isopropyl, cyclopropyl, or tert-butyl.
Side Chain ElaborationH-bonding, SolubilityIntroducing new hydrogen bond donors/acceptors; increasing polarity.Conversion of the alcohol to a methyl ether or an acetamide.
CyclizationConformational RigidityReducing the number of rotatable bonds to favor a specific conformation.Formation of a piperidine (B6355638) ring incorporating the amine nitrogen.

Synthesis of Oxetane Ring-Modified Analogues

Modification of the oxetane ring itself provides a direct route to analogs with altered steric and electronic properties. While the 3,3-disubstituted pattern of the parent scaffold presents synthetic challenges, several methods can be adapted to generate analogs with substituents at other positions of the oxetane ring. researchgate.netnih.gov

One of the most classic methods for oxetane synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govslideshare.netnih.gov By selecting appropriately substituted carbonyl and alkene precursors, it is possible to generate a variety of substituted oxetanes. The regioselectivity and stereoselectivity of this reaction can be influenced by the electronic nature of the substituents and the reaction conditions. cambridgescholars.comrsc.org

Other synthetic strategies for constructing the oxetane ring de novo include:

Intramolecular Williamson Etherification: This is a common and effective method involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group under basic conditions. acs.orgmagtech.com.cn Stereocontrolled synthesis of the acyclic precursor allows for the generation of enantiomerically pure oxetanes. illinois.edu

Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can lead to the formation of oxetanes. illinois.edu This method is particularly useful for accessing oxetanes from readily available chiral epoxides.

Cyclization via C-H Functionalization: Modern synthetic methods allow for the direct formation of the oxetane ring from alcohols through C-H activation and functionalization, offering a streamlined route to complex structures. nih.gov

These methods could be employed to synthesize analogs where, for example, methyl or fluoro groups are introduced at the C2 or C4 positions of the oxetane ring, thereby probing the steric and electronic requirements of the target binding pocket.

Variation of the Amine Substituent: Secondary, Tertiary, and Cyclic Amines

The secondary ethylamino group is a prime target for modification to explore structure-activity relationships (SAR). Standard synthetic transformations can be used to generate a diverse array of secondary, tertiary, and cyclic amine analogs.

Secondary Amines: The ethyl group can be replaced with other alkyl or cycloalkyl groups. This can be achieved by starting with a primary amine precursor, 3-(amino)-3-(2-hydroxyethyl)oxetane, and performing a reductive amination with the desired aldehyde or ketone. chemistrysteps.comorganic-chemistry.org This reaction typically involves the formation of an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). harvard.edu

Tertiary Amines: The parent secondary amine can be further alkylated to yield tertiary amines. cengage.com.au This can be accomplished through a second reductive amination or by direct alkylation with an alkyl halide. Care must be taken to control the reaction conditions to avoid quaternization of the nitrogen. Tertiary amines often exhibit different pharmacological and pharmacokinetic profiles compared to their secondary amine counterparts due to changes in basicity and lipophilicity.

Cyclic Amines: Incorporating the amine nitrogen into a cyclic structure, such as azetidine (B1206935), pyrrolidine, piperidine, or morpholine, is a common strategy to reduce conformational flexibility and modulate physicochemical properties. researchgate.net This can be achieved by reacting the primary amine precursor with appropriate dihaloalkanes or by using other specialized cyclization methods.

The table below illustrates potential amine analogs and the synthetic methods for their preparation.

Amine TypeRepresentative AnalogSynthetic Method
SecondaryHIsopropyl2-[3-(Isopropylamino)oxetan-3-yl]ethanolReductive amination with acetone
SecondaryHCyclopropyl2-[3-(Cyclopropylamino)oxetan-3-yl]ethanolReductive amination with cyclopropanecarboxaldehyde
TertiaryEthylMethyl2-[3-(Ethyl(methyl)amino)oxetan-3-yl]ethanolReductive amination with formaldehyde (B43269)
TertiaryMethylMethyl2-[3-(Dimethylamino)oxetan-3-yl]ethanolReductive amination with formaldehyde (Eschweiler-Clarke)
Cyclic--2-(3-Piperidin-1-yl-oxetan-3-yl)ethanolReaction with 1,5-dibromopentane
Cyclic--2-(3-Morpholin-4-yl-oxetan-3-yl)ethanolReaction with bis(2-chloroethyl) ether

Elaboration of the Ethanol Side Chain: Homologation and Further Functionalization

The primary alcohol of the ethanol side chain provides another versatile handle for chemical modification. researchgate.netnih.gov Standard alcohol chemistry can be applied to introduce a wide range of functional groups, which can probe new interactions with a biological target or improve drug-like properties.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using stronger oxidizing agents such as Jones reagent. These new functional groups open up a vast array of subsequent chemical transformations, including reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid). chemrxiv.org

Ether and Ester Formation: O-alkylation (Williamson ether synthesis) or acylation can be used to cap the hydroxyl group, which can improve metabolic stability and modulate lipophilicity. chemrxiv.org

Homologation: The carbon chain can be extended (homologated) by one or more carbons. A common strategy involves a two-step sequence of oxidation to the aldehyde, followed by a Wittig reaction to form an alkene, and subsequent reduction of the double bond. This would produce analogs like 3-[3-(ethylamino)oxetan-3-yl]propan-1-ol.

Replacement of the Hydroxyl Group: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by various nucleophiles to introduce functionalities like amines, azides, or nitriles, significantly expanding the accessible chemical space. chemrxiv.org

Stereochemical Control in Analog Design and Synthesis

The central carbon of the oxetane ring (C3), to which both the amino and the hydroxyethyl (B10761427) groups are attached, is a quaternary stereocenter in many analogs, but chirality can be introduced at other positions. For instance, if the oxetane ring is substituted at the C2 or C4 positions, or if the side chain is modified, new stereocenters can be created. Controlling the stereochemistry during the synthesis of such analogs is crucial, as different stereoisomers often exhibit vastly different biological activities.

Stereochemical control can be achieved through several approaches:

Substrate Control: Using enantiomerically pure starting materials is a straightforward way to produce chiral products. For example, a stereoselective synthesis of a 1,3-diol precursor can be used to control the stereochemistry in a subsequent Williamson etherification to form the oxetane ring. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts is a powerful method for generating enantiomerically enriched products from achiral or racemic starting materials. For example, enantioselective Lewis acid-catalyzed Paternò-Büchi reactions have been developed. illinois.edu

Stereoselective Reductions: When creating new stereocenters via the reduction of ketones or imines, chiral reducing agents or catalysts can be employed to favor the formation of one stereoisomer over another.

The stereochemical outcome of reactions like the Paternò-Büchi cycloaddition is complex and depends on the excited state of the carbonyl compound and the geometry of the approach to the alkene. nih.govrsc.org Careful selection of substrates and reaction conditions is necessary to achieve high diastereoselectivity and enantioselectivity.

Combinatorial Synthesis and Library Generation of Scaffold Derivatives

The multiple points of diversity on the this compound scaffold make it an ideal candidate for the generation of compound libraries for high-throughput screening. By combining the modification strategies discussed in the previous sections, a large number of distinct analogs can be rapidly synthesized.

A combinatorial approach could involve a multi-step synthetic sequence where different building blocks are introduced at each step. For example:

Scaffold Synthesis: A common precursor, such as 3-amino-3-(2-hydroxyethyl)oxetane, is synthesized on a large scale.

Amine Diversification: The primary amine is reacted with a library of different aldehydes or ketones via reductive amination to generate a set of diverse secondary and tertiary amines. organic-chemistry.org

Side Chain Functionalization: The alcohol side chain of each amine analog is then further reacted with a library of carboxylic acids (to form esters) or alkyl halides (to form ethers).

This "parallel synthesis" approach allows for the efficient creation of a matrix of compounds. Solid-phase synthesis techniques can also be employed, where the scaffold is attached to a resin, and subsequent reactions are carried out before the final product is cleaved from the support. acs.org The resulting library of oxetane derivatives can then be screened to identify compounds with enhanced biological activity and optimized physicochemical properties. rsc.org

Based on the available information, a detailed article focusing on the computational and theoretical investigations of this compound cannot be generated.

Extensive searches for scholarly articles and research data pertaining to quantum chemical calculations, conformational analysis, and spectroscopic parameter prediction specifically for the compound "this compound" did not yield the in-depth, specific findings required to populate the requested sections and subsections. The scientific literature necessary to provide a thorough and accurate discussion on its Density Functional Theory (DFT) studies, ab initio calculations, molecular dynamics simulations, potential energy surface mapping, or solvent effects is not publicly available at this time.

Therefore, it is not possible to construct the detailed, data-driven article as per the user's structured outline without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy.

Computational and Theoretical Investigations of 2 3 Ethylamino Oxetan 3 Yl Ethanol

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of novel compounds. mdpi.comnih.gov For 2-[3-(Ethylamino)oxetan-3-yl]ethanol, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable insights into its electronic structure and, consequently, its NMR spectrum. scispace.com These ab initio techniques calculate the isotropic magnetic shielding constants of each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the consideration of solvent effects. nih.gov Modern machine learning algorithms, trained on extensive databases of experimental and calculated spectra, have also emerged as a rapid and accurate method for chemical shift prediction. mdpi.comscispace.com

For this compound, a hypothetical computational study using a common DFT functional, such as B3LYP with a 6-311++G(d,p) basis set, could be performed. eurjchem.com The predicted chemical shifts would then be compared with experimentally obtained spectra for validation, allowing for the unambiguous assignment of each proton and carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃ (Ethyl)1.1515.2
2CH₂ (Ethyl)2.7542.8
3N-H1.90-
4CH₂ (Oxetane)4.5078.5
5C (Oxetane quaternary)-65.0
6CH₂ (Oxetane)4.6578.5
7CH₂ (Ethanol)3.8060.1
8O-H2.50-
9CH₂ (Ethanol)1.8539.5

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Computational vibrational spectroscopy is an essential technique for interpreting and assigning experimental Infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can gain a detailed understanding of the molecular vibrations of a compound like this compound. scirp.org These calculations are typically performed using DFT methods, which can predict the vibrational modes associated with specific functional groups. sapub.org

For a comprehensive analysis, the calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. scirp.org The resulting predicted spectrum can aid in the identification of characteristic peaks, such as O-H and N-H stretching, C-H stretching and bending, and the unique vibrations of the oxetane (B1205548) ring.

A theoretical investigation would reveal distinct vibrational modes for the ethylamino and ethanol (B145695) moieties, as well as the strained oxetane ring system. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H StretchHydroxyl3450StrongWeak
N-H StretchSecondary Amine3350MediumWeak
C-H Stretch (sp³)Alkyl2950-2850StrongStrong
C-O StretchEther (Oxetane)980StrongMedium
C-O StretchAlcohol1050StrongMedium
C-N StretchAmine1150MediumMedium
Oxetane Ring BendOxetane890MediumStrong

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions at a molecular level. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identify key intermediates, and determine the energetics of the process. khanacademy.orgnih.gov

A crucial aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. rogue-scholar.org Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods, are employed to locate these saddle points on the potential energy surface. A frequency calculation on the optimized TS geometry confirms its identity by the presence of a single imaginary frequency, corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. youtube.com Computational chemistry allows for the precise calculation of these energy barriers. researchgate.net By mapping the energy profile along the reaction coordinate, a comprehensive picture of the reaction mechanism emerges, including the energies of all reactants, intermediates, transition states, and products. youtube.com This information is invaluable for understanding the feasibility and kinetics of a proposed reaction involving this compound.

Table 3: Hypothetical Reaction Profile for N-Alkylation of this compound with Methyl Iodide (Note: The following data is hypothetical and for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants (Substrate + CH₃I)0.0
Transition State+22.5
Products (N-methylated, HI)-5.2
Activation Energy (Ea) 22.5

Molecular Docking and Ligand-Binding Studies (as a chemical probe, not a therapeutic agent)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound as a chemical probe, docking studies can elucidate its potential interactions with the binding site of a protein or other macromolecule. eiu.edu This approach is instrumental in understanding structure-activity relationships and guiding the design of more specific molecular probes. nih.gov

The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on a force field that estimates the binding affinity. mdpi.com The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For instance, a hypothetical docking study of this compound into the active site of a hypothetical enzyme could reveal specific interactions that are crucial for its binding. The ethylamino and hydroxyl groups, for example, could act as hydrogen bond donors or acceptors, while the oxetane ring might engage in specific hydrophobic or polar interactions.

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein (Note: The following data is hypothetical and for illustrative purposes.)

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8ASP 120, TYR 85Hydrogen Bond (with OH and NH)
2-7.5LEU 150, PHE 210Hydrophobic (with ethyl group)
3-7.2SER 122Hydrogen Bond (with oxetane oxygen)

Non Therapeutic Applications and Potential Roles of 2 3 Ethylamino Oxetan 3 Yl Ethanol in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity of its distinct functional moieties allows 2-[3-(Ethylamino)oxetan-3-yl]ethanol to serve as a valuable scaffold in the construction of diverse and complex organic molecules. Oxetanes, in general, are considered important synthons for introducing specific structural and physicochemical properties into a molecule. connectjournals.com

Precursor for Advanced Fine Chemicals

As a synthetic intermediate, this compound offers multiple reaction sites for chemical modification. smolecule.com The primary hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, or participate in esterification and etherification reactions. The secondary amine is amenable to N-alkylation, acylation, and sulfonylation, allowing for the attachment of a wide array of substituents.

Furthermore, the strained oxetane (B1205548) ring can be selectively opened under acidic or nucleophilic conditions. This ring-opening reaction provides a pathway to 1,3-diol derivatives, which are themselves important structural motifs in natural products and other complex organic targets. The ability to sequentially or selectively react these functional groups makes this compound a versatile precursor for the synthesis of highly functionalized, advanced fine chemicals. The synthesis of various 3,3-disubstituted oxetane building blocks has been described, highlighting their utility in creating more complex structures with modulated properties. researchgate.net

Intermediate in Specialty Polymer Synthesis

The bifunctional nature of the hydroxyl and amino groups makes this compound a prime candidate for use as an intermediate in the synthesis of specialty polymers through step-growth polymerization. For instance:

The hydroxyl group can react with diisocyanates to form polyurethanes.

The secondary amine can react with diacyl chlorides to form polyamides.

Both the amine and hydroxyl groups can react with epoxides, leading to the formation of crosslinked epoxy resins.

By incorporating the oxetane-containing structure into the polymer backbone or as a pendant group, novel materials with tailored properties such as enhanced polarity, thermal stability, and adhesive characteristics can be developed.

Role in Materials Science and Polymer Chemistry

The unique structural features of this compound position it as a valuable component in the design and synthesis of advanced materials and polymers.

Monomer for Polyoxetanes and Other Polymer Architectures

The strained oxetane ring is susceptible to cationic ring-opening polymerization (CROP), a process that yields polyethers with a polyoxetane backbone. researchgate.net This polymerization method allows for the creation of linear or even hyperbranched polymers where the ethylamino and ethanol (B145695) functionalities become pendant side chains along the polyether backbone. nih.govresearchgate.net These side chains can impart specific properties to the resulting polymer, such as hydrophilicity, and provide sites for post-polymerization modification.

Research on the polymerization of structurally similar monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), provides a strong precedent for this application. mdpi.com Studies have demonstrated the synthesis of hyperbranched poly(hydroxyl)oxetanes from EHO, yielding polymers with varying molecular weights and dispersities. nih.govnih.gov These findings suggest that this compound could similarly be used to create novel polyethers with potentially interesting adhesive and thermal properties. nih.gov

Table 1: Polymerization Data for the Structurally Related Monomer 3-ethyl-3-(hydroxymethyl)oxetane (EHO) Data from studies on EHO polymerization provide insight into the potential characteristics of polymers derived from analogous oxetane monomers.

Core Molecule/Monomer Ratio (TMP/EHO)Theoretical Molar Mass (g/mol)Dispersity (Mw/Mn)Bond-Line Tensile Shear Strength (MPa)Reference
1:57141.770.39 nih.govnih.gov
1:1013142.150.75 nih.govnih.gov
1:2530342.981.15 nih.govnih.gov
1:5059423.751.32 nih.govnih.gov

Crosslinking Agent or Modifier for Polymeric Materials

A crosslinking agent is a molecule with two or more reactive ends that can chemically link polymer chains together, forming a three-dimensional network. mdpi.com With its distinct hydroxyl and amino functional groups, this compound is well-suited to act as a crosslinking agent. For example, it can be used to cure epoxy resins, where both the amine and hydroxyl groups can react with epoxide rings, or to crosslink polyurethane systems by reacting with isocyanate groups. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final material. mdpi.com

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry focuses on the non-covalent interactions that guide molecular recognition and self-assembly. rug.nl The this compound molecule possesses multiple sites capable of forming strong hydrogen bonds: the hydroxyl group (donor and acceptor), the secondary amine (donor and acceptor), and the ether oxygen of the oxetane ring (acceptor). connectjournals.com

This capacity for hydrogen bonding suggests that the molecule could participate in self-assembly processes, organizing into well-defined, higher-order structures such as fibers, sheets, or gels in appropriate solvent systems. nih.gov The interplay of these non-covalent interactions can be harnessed to create novel "smart" materials whose structure and properties can be controlled by external stimuli. The field of supramolecular assembly is rapidly expanding, with applications in materials science and nanotechnology. rsc.org

Application as a Ligand or Precursor for Catalysts

The molecular architecture of this compound, incorporating both a nitrogen and an oxygen atom, presents it as a candidate for a bidentate ligand in coordination chemistry. The ethylamino and hydroxyl groups can potentially coordinate with a variety of metal centers, forming stable chelate complexes. The oxetane ring, with its inherent ring strain and electron-withdrawing nature, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.

If this compound were synthesized in an enantiomerically pure form, it could serve as a chiral ligand for asymmetric catalysis. The stereogenic center at the 3-position of the oxetane ring would create a chiral environment around the metal center, potentially enabling the enantioselective synthesis of a wide range of chemical products. The development of chiral ligands is a cornerstone of modern synthetic chemistry, crucial for the production of pharmaceuticals, agrochemicals, and fine chemicals. While there is no specific data on the use of this compound in asymmetric catalysis, the broader class of chiral amino alcohols has been extensively and successfully employed in numerous catalytic asymmetric transformations.

The presence of the secondary amine in this compound suggests its potential as an organocatalyst. Amines are a well-established class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. The specific steric and electronic environment provided by the 3,3-disubstituted oxetane core could impart unique reactivity and selectivity in organocatalytic reactions. However, without experimental data, its efficacy as an organocatalyst remains a theoretical proposition.

Development of Novel Chemical Probes and Reagents for Research

The unique physicochemical properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its influence on lipophilicity and metabolic stability, make it an attractive scaffold for the development of chemical probes. nih.gov this compound could be functionalized to incorporate reporter groups (e.g., fluorophores, biotin) to create probes for studying biological systems. The ethylamino group provides a convenient handle for such modifications. The oxetane moiety itself can serve as a bioisosteric replacement for other functional groups, potentially leading to probes with improved properties. nih.gov

The reactivity of the strained oxetane ring could also be exploited in the design of activity-based probes, where the ring-opening reaction with a biological target would lead to a detectable signal.

Industrial Synthesis and Process Chemistry Considerations

The industrial-scale synthesis of this compound would likely involve multi-step processes starting from readily available precursors. The construction of the 3,3-disubstituted oxetane core is a key challenge. General methods for the synthesis of 3,3-disubstituted oxetanes often start from 1,3-diols with two quaternary centers, which can be challenging to prepare. rsc.org

A potential synthetic route could involve the reaction of 3-(hydroxymethyl)oxetan-3-amine with an ethylating agent, followed by further synthetic manipulations. The optimization of such a synthesis for industrial production would require careful consideration of factors such as cost of starting materials, reaction efficiency, safety, and environmental impact. The purification of the final product and the control of potential impurities would also be critical aspects of process development.

Recent advances in the synthesis of oxetanes, driven by their increasing importance in medicinal chemistry, may offer more efficient routes to this and related compounds. acs.orgnih.gov These newer methods could potentially be adapted for larger-scale production.

Future Research Directions and Emerging Paradigms for 2 3 Ethylamino Oxetan 3 Yl Ethanol

Exploration of Unconventional and Novel Synthetic Pathways

The synthesis of the oxetane (B1205548) ring is challenging due to its inherent ring strain. acs.orgnih.gov Traditional methods like the Williamson ether synthesis and Paternò–Büchi cycloaddition often have limitations in scope, selectivity, or reaction conditions. magtech.com.cnnih.gov Future research will focus on developing more efficient, versatile, and sustainable synthetic routes.

Key areas of exploration include:

C–H Functionalization: Recent advances have demonstrated the synthesis of oxetanes from inactivated alcohols via selective C–H functionalization. nih.gov This strategy offers a novel disconnection approach, enabling the synthesis of complex oxetanes from readily available starting materials. Applying this methodology could provide a more direct route to 2-[3-(Ethylamino)oxetan-3-yl]ethanol precursors.

Photocatalytic Methods: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis. nih.gov Developing photocatalytic [2+2] cycloadditions or C-H activation pathways could offer milder and more selective conditions for constructing the oxetane core, potentially reducing side product formation. nih.govresearchgate.net

Epoxide Ring Expansion: The ring expansion of epoxides, mediated by reagents like sulfur ylides (Corey-Chaykovsky reaction), presents another viable, though less common, pathway to oxetanes. nih.govillinois.edu Research into new catalysts and reagents could enhance the efficiency and substrate scope of this transformation, making it a more practical option for synthesizing 3,3-disubstituted oxetanes.

Table 1: Comparison of Synthetic Pathways for Oxetane Rings
Synthetic PathwayDescriptionPotential AdvantagesChallenges
Intramolecular Williamson EtherificationCyclization of a 1,3-halohydrin or equivalent under basic conditions. A very common method. acs.orgnih.govWell-established, utilizes readily available precursors.Requires good leaving groups; can have slow kinetics for a four-membered ring. acs.org
Paternò–Büchi ReactionA [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. magtech.com.cnnih.govDirect formation of the oxetane ring in one step.Often requires UV irradiation, can suffer from poor selectivity and side reactions. nih.gov
C–H Functionalization/CyclizationActivation of a remote C–H bond in an alcohol, followed by radical addition to an acceptor and subsequent intramolecular cyclization. nih.govNovel synthetic disconnection, uses 'native' alcohol substrates, potential for late-stage functionalization. nih.govRequires specific radical traps and photocatalytic systems; competing pathways can be an issue. nih.gov
Epoxide Ring ExpansionReaction of an epoxide with a sulfonium (B1226848) or sulfoxonium ylide to expand the three-membered ring to a four-membered oxetane. nih.govCan be effective for specific substitution patterns.Limited substrate scope, requires stoichiometric ylide reagents.

Advanced Characterization Techniques for In Situ and Real-Time Monitoring

To optimize the synthesis of this compound and its derivatives, a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced, non-invasive analytical techniques are essential for this purpose.

Future research should leverage:

In Situ Spectroscopy: Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can monitor reactions in real-time without the need for sample extraction. spectroscopyonline.com This allows for the tracking of reactant consumption, product formation, and the identification of key intermediates, leading to improved reaction control and optimization. spectroscopyonline.com

Validation with Offline Methods: While in situ methods provide real-time trends, their quantitative accuracy must often be validated. spectroscopyonline.com Correlating spectroscopic data with established offline techniques like Gas Chromatography (GC), Liquid Chromatography (LC), or Nuclear Magnetic Resonance (NMR) spectroscopy is critical for developing robust kinetic models and ensuring the reliability of the real-time data for process control. spectroscopyonline.com

Table 2: Advanced Characterization Techniques for Reaction Monitoring
TechniquePrincipleApplication in Oxetane SynthesisReference
In Situ FT-IR SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Monitoring the disappearance of starting material functional groups (e.g., C-OH, C=O) and the appearance of product-related signals. spectroscopyonline.com
In Situ Raman SpectroscopyMeasures inelastic scattering of monochromatic light, providing information on vibrational modes.Well-suited for reactions in aqueous or polar media; can monitor changes in non-polar bonds and ring formation. spectroscopyonline.com
In Situ NMR SpectroscopyProvides detailed structural information by observing the magnetic properties of atomic nuclei.Unambiguous identification of reactants, products, and intermediates directly in the reaction mixture. spectroscopyonline.com

Integration into Flow Chemistry Methodologies and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govacs.orgresearchgate.net These benefits are particularly relevant for the synthesis of strained ring systems like oxetanes, which can involve unstable intermediates or exothermic reactions.

Future directions include:

Taming Unstable Intermediates: The generation of highly reactive or unstable intermediates, such as 3-oxetanyllithium, is often challenging in batch processes. nih.govacs.org Continuous flow technology allows for the rapid generation and immediate consumption of such species, minimizing decomposition and side reactions. nih.govacs.org This could unlock new synthetic routes to 3-substituted oxetanes.

Scalable Synthesis: Scaling up oxetane synthesis can be problematic due to potential thermal hotspots or mixing inefficiencies in large batch reactors. acs.org Flow reactors provide a straightforward path to scale-up by extending reaction time or running multiple reactors in parallel, ensuring consistent product quality from milligram to kilogram scales. researchgate.net

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without isolating intermediates. nih.gov This approach can significantly reduce waste, shorten production times, and simplify purification processes for the synthesis of this compound.

Machine Learning and Artificial Intelligence in the Design and Synthesis of Derivatives

Emerging paradigms in this area are:

De Novo Molecular Design: Generative AI models can design novel oxetane derivatives with specific desired properties (e.g., improved potency, better solubility, reduced toxicity). researchgate.net By learning from vast datasets of existing molecules, these algorithms can propose structures within a targeted chemical space.

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, proposing viable synthetic pathways for novel target molecules. zamann-pharma.comresearchgate.net These programs break down a complex target into simpler, commercially available precursors, helping chemists to devise efficient synthesis strategies. asiaresearchnews.com

Reaction Optimization: ML algorithms can predict the optimal conditions (temperature, solvent, catalyst, etc.) for a given chemical reaction to maximize yield and purity. zamann-pharma.comnih.gov By training on existing reaction data, these models can reduce the amount of trial-and-error experimentation required in the lab. sciety.org

Multidisciplinary Collaborations for Broadening Chemical Applications

The unique properties of the oxetane ring make it an attractive scaffold not only in medicinal chemistry but potentially in other fields as well. nih.govacs.org Realizing the full potential of this compound and its analogues will require synergistic collaborations across various scientific disciplines.

Opportunities for collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists and biologists to design and synthesize novel oxetane derivatives as probes or drug candidates for specific biological targets. The oxetane motif can be used to fine-tune physicochemical properties like pKa, LogD, and metabolic clearance. nih.govacs.org

Computational Chemistry: Collaboration with computational chemists can provide deeper insights into how the oxetane ring influences molecular conformation and interactions with biological targets. acs.org Molecular dynamics simulations can predict binding affinities and guide the design of more potent and selective compounds.

Materials Science: The rigid, polar nature of the oxetane ring could be exploited in materials science. Collaborations could explore the incorporation of oxetane-containing monomers into polymers to create materials with novel thermal or mechanical properties.

Sustainable Production and Circular Economy Considerations for the Compound

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry and the circular economy. bohrium.commdpi.com Future research on this compound must incorporate these considerations to develop environmentally benign and economically viable production methods.

Key sustainability goals include:

Green Chemistry Principles: Future synthetic routes should be designed to maximize atom economy, use less hazardous chemicals, employ renewable feedstocks, and reduce energy consumption. mdpi.com For example, moving from stoichiometric reagents to catalytic processes is a core principle of green chemistry.

Waste Reduction and Valorization: In line with circular economy principles, the focus should be on minimizing waste at its source. bohrium.com Where waste is unavoidable, opportunities for its valorization—turning it into a valuable co-product—should be explored. The integration of continuous processing and in-line purification can significantly reduce solvent and reagent waste. mdpi.com

Design for Degradability: While metabolic stability is often a goal in drug design, from an environmental perspective, designing molecules that can safely degrade after their intended use is crucial. mdpi.com Multidisciplinary research can help balance the need for in-vivo stability with environmental biodegradability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.